3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Description
3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic coumarin derivative featuring a 4-bromophenyl substituent at the chromen C3 position and a thiophene-2-carboxylate ester at the C7 position. The compound’s core structure, 4-oxo-4H-chromene (coumarin), is known for its diverse biological activities, including anti-inflammatory and anticoagulant properties . The bromine atom on the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets, while the thiophene-2-carboxylate moiety could modulate solubility and metabolic stability.
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO4S/c21-13-5-3-12(4-6-13)16-11-24-17-10-14(7-8-15(17)19(16)22)25-20(23)18-2-1-9-26-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNDXUXOSVHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as “ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” have been used in early discovery research.
Biological Activity
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound belonging to the chromene family, specifically a derivative of coumarin. Its unique structure, featuring a bromophenyl substituent and a thiophene carboxylate moiety, suggests potential for diverse biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H11BrO3S |
| Molecular Weight | 365.22 g/mol |
| Structural Features | Chromene core, bromophenyl group, thiophene carboxylate moiety |
The presence of the bromine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromenone Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Esterification : The final step involves esterifying the chromenone derivative with thiophene-2-carboxylic acid.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have shown that compounds in the chromene family can possess anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism of action may involve modulation of apoptotic pathways or inhibition of specific kinases involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases. For example, related compounds have shown moderate inhibition against COX-2 and lipoxygenases (LOX), suggesting potential anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of this compound may be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the chromene family:
- Study on Chromenone Derivatives : A series of chromenone derivatives were evaluated for their anticancer properties, revealing IC50 values ranging from 5 to 20 µM against various cancer cell lines .
- Enzyme Inhibition Studies : Compounds similar to this compound showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .
- Antioxidant Evaluation : The antioxidant activity was assessed using DPPH radical scavenging assays, where several derivatives demonstrated significant scavenging ability compared to standard antioxidants .
Comparison with Similar Compounds
Oxadiazole Derivatives
Two 1,3,4-oxadiazole derivatives (Table 1) share the 4-bromophenyl group but replace the thiophene-2-carboxylate with oxadiazole rings. Both compounds demonstrated anti-inflammatory activity comparable to indomethacin in carrageenan-induced paw edema models:
- IIIa : 59.5% inhibition at 20 mg/kg (SI = 0.75)
- IIIb : 61.9% inhibition at 20 mg/kg (SI = 0.83)
The lower severity index (SI) values of IIIa and IIIb compared to indomethacin (SI = 2.67) suggest reduced toxicity . However, the absence of thiophene-2-carboxylate in these compounds may limit direct pharmacokinetic comparisons.
Coumarin Derivatives with Halogen Substituents
Brodifacoum and difethialone () are 4-hydroxycoumarin derivatives with 4-bromophenyl groups. Unlike the target compound, they lack the thiophene-2-carboxylate ester, which may reduce their metabolic stability in vivo .
Thiophene-2-carboxylate Esters with Varied Substituents
Several analogues (Table 1) retain the thiophene-2-carboxylate group but differ in chromen substituents:
- tert-Butylphenoxy/Trifluoromethyl derivative (C25H19F3O5S): The bulky tert-butyl group may hinder membrane permeability, as reflected in its higher molecular weight (488.48 g/mol) and density (1.375 g/cm³) .
- 3,4-Dimethoxyphenyl derivative (C19H14O6S) : Methoxy groups improve solubility but reduce lipophilicity compared to bromine .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The thiophene-2-carboxylate ester may undergo hydrolysis faster than oxadiazole rings, necessitating prodrug strategies for sustained activity .
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